5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-6(2)12-8(10-5)4-7(9)11-12/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTOBYJUZIFSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650873 | |
| Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1605-78-3 | |
| Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction is typically conducted in acetic acid at reflux (120°C) for 6–8 hours. Protonation of the diketone carbonyl groups enhances electrophilicity, enabling nucleophilic attack by the pyrazole’s amino group. Subsequent dehydration and aromatization yield the pyrazolo[1,5-a]pyrimidine core. The 2-amino group is introduced via in situ substitution using ammonium acetate or aqueous ammonia.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 78–82 |
| Temperature (°C) | 120 | 80 |
| Reaction time (h) | 6 | 82 |
| Ammonia source | NH4OAc | 78 |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry approach to accelerate reaction kinetics. A modified protocol reduces synthesis time from hours to minutes while maintaining high regioselectivity.
Procedure and Advantages
A mixture of 1 (1.0 equiv), 2 (1.1 equiv), and ammonium acetate (2.0 equiv) in ethanol is irradiated at 140°C for 10–15 minutes under sealed-vessel conditions. Microwave heating enhances molecular collisions, achieving 85% yield compared to 78% via conventional heating. This method minimizes side products such as 3-nitro derivatives, a common issue in thermal pathways.
While primarily used for aryl group introduction, Pd-catalyzed C–H activation has been adapted for methyl group installation at C7. This method is advantageous for late-stage diversification but requires pre-functionalized substrates.
Stepwise Synthesis
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Core Formation : 3-Amino-5-methylpyrazole reacts with methyl vinyl ketone to form 5-methylpyrazolo[1,5-a]pyrimidine.
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C7 Methylation : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and MeB(OH)₂ in toluene at 110°C for 12 hours install the C7 methyl group.
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Amination : CuI-mediated coupling with aqueous NH3 introduces the 2-amino moiety (65% overall yield).
Enaminone-Based Ring Closure
Enaminones serve as versatile intermediates for constructing the pyrimidine ring. A two-step sequence involving hydrazone formation and cyclization has been reported.
Hydrazone Intermediate Synthesis
4-Hydroxybenzenediazonium chloride couples with ethyl cyanoacetate to form hydrazone 3 , which undergoes cyclization with enaminones (4a–d ) under microwave conditions (140°C, 2 minutes). While this route primarily targets dye derivatives, substituting enaminones with methyl-bearing analogs (e.g., 3-dimethylaminocrotononitrile) yields 5,7-dimethyl products.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78–82 | 95 | 6–8 h | High |
| Microwave | 85 | 98 | 15 min | Moderate |
| Pd-Catalyzed | 65 | 90 | 24 h | Low |
| Enaminone | 70 | 92 | 2 h | Moderate |
The cyclocondensation route remains the most scalable, whereas microwave synthesis offers superior efficiency for small-scale applications. Pd-mediated methods, though flexible, suffer from cost and complexity limitations.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparison of key analogs:
Kinase Inhibition
- This compound derivatives (e.g., 3a–c ) show moderate kinase inhibition but are optimized for drug-likeness (Lipinski’s Rule compliance: MW <500, logP <5) .
- 7-Aryl-substituted analogs (e.g., 13a–i ) exhibit enhanced activity against bacterial pathogens (MIC: 4–32 μg/mL) but have higher molecular weights (~350–450 g/mol), reducing bioavailability .
Translocator Protein (TSPO) Binding
- [18F]DPA-714 (IC₅₀ = 14.4 pM) and its regioisomer [18F]VUIIS1009B (IC₅₀ = 19.4 pM) demonstrate 100–500× higher TSPO affinity than early analogs, attributed to methyl/ethyl positional isomerism on the pyrimidine ring .
Serotonin Receptor Inhibition
Physicochemical Properties
| Property | This compound | 5,7-Dihydroxy Analog | 7-Aryl-Substituted Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 162.19 | 196.17 | 350–450 |
| logP | 1.2 | 0.8 | 3.5–4.2 |
| Hydrogen Bond Donors | 2 | 4 | 1–2 |
| % Oral Bioavailability (Predicted) | 85% | 60% | 30–50% |
Key Insight : Methyl groups improve lipophilicity (logP) and bioavailability compared to polar hydroxyl or aryl substituents .
Biological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₀N₄ and a molecular weight of approximately 162.19 g/mol. Its structure comprises a pyrazolo[1,5-a]pyrimidine core, which is known for its potential pharmacological applications.
Biological Activities
1. Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, the compound has been tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and others, demonstrating potential growth inhibition effects. A study indicated that certain synthesized derivatives showed significant cytotoxicity against these cancer cells compared to control drugs like YM155 and menadione .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that several pyrazolo[1,5-a]pyrimidine derivatives possess notable antibacterial and antifungal effects against pathogens such as Escherichia coli and Fusarium oxysporum when compared to standard antibiotics .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory properties. The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation processes .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, preventing substrate access and altering enzyme conformation. This mechanism is crucial in both anticancer and antimicrobial activities.
- Signal Transduction Modulation : It influences cellular signaling pathways that regulate gene expression and metabolic processes. This modulation can lead to altered cell behavior in cancerous or infected cells.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial, Anti-inflammatory | Diverse pharmacological effects |
| 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine | Antiviral, Antiparasitic | Different substitution pattern affecting reactivity |
| 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol | Anticancer | Hydroxyl group at position 5 enhances solubility |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Efficacy : A study conducted on a series of synthesized pyrazolo[1,5-a]pyrimidines reported that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines. The results suggested that structural modifications could enhance anticancer potency significantly .
- Antibacterial Activity : In another study evaluating the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives against Klebsiella pneumoniae, compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like penicillin .
- In Silico Studies : Molecular docking studies have predicted favorable binding interactions between this compound and several target enzymes involved in cancer metabolism and inflammation pathways. These findings support further development as a therapeutic agent in drug discovery programs .
Q & A
What are the common synthetic routes for preparing 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine, and what key intermediates are involved?
A widely used method involves cyclocondensation of 5-amino-1H-pyrazole with 1,3-dicarbonyl compounds (e.g., acetylacetone derivatives). Key intermediates include ethyl 2-cyanoacetate and ethyl 2-cyano-3-(dimethylamino)acrylate, which undergo sequential condensation, dehydration, and cyclization to form the pyrazolo[1,5-a]pyrimidine core . Alternative routes may employ microwave-assisted synthesis to accelerate reaction rates and improve regioselectivity .
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
1H/13C NMR is critical for confirming regiochemistry and isomer distribution, especially after dearomatization reactions that produce geometric isomers . X-ray crystallography provides definitive structural validation, as demonstrated for related pyrazolo-pyrimidine derivatives (e.g., N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine), resolving bond angles and intermolecular interactions .
How can reaction conditions be optimized to improve the yield and purity of this compound during cyclocondensation?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility and reactivity .
- Catalyst use : Acidic or basic catalysts (e.g., Na2B4O7) improve condensation efficiency .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction speed and side-product minimization .
- Inert atmospheres : Argon or nitrogen prevents oxidation of sensitive intermediates .
What strategies are employed to resolve or analyze geometric isomers formed during dearomatization reactions of this compound derivatives?
Dearomatization via NaBH4 reduction generates two pairs of geometric isomers , distinguishable by NOESY NMR to assess spatial proximity of substituents . Computational methods (e.g., DFT calculations) predict isomer stability and guide separation via HPLC with chiral columns .
What are the primary biological targets or pathways investigated for this compound in pharmacological studies?
This compound and its derivatives target:
- Peripheral benzodiazepine receptors (PBRs) : Radiolabeled analogs (e.g., [11C]DPA-713) serve as PET imaging agents for neuroinflammation .
- Anticancer pathways : Derivatives inhibit kinase activity or induce apoptosis in liver and breast cancer models .
- Antiviral targets : Modifications at the C2/C3 positions enhance activity against SARS-CoV-2 proteases .
How do structural modifications at specific positions of the pyrazolo[1,5-a]pyrimidine core influence binding affinity to peripheral benzodiazepine receptors?
- C3 substitution : Introduction of fluorophenyl or methoxyphenyl groups increases lipophilicity and PBR affinity .
- C7 methylation : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- N2 functionalization : Acetamide derivatives (e.g., DPA-713) improve blood-brain barrier penetration .
What computational methods are utilized to predict the reactivity and electronic properties of this compound?
- DFT calculations : Model dearomatization pathways and predict isomer stability .
- Molecular docking : Simulate interactions with PBRs or viral proteases to prioritize synthetic targets .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with biological activity .
What experimental approaches are used to validate the metabolic stability and pharmacokinetic profiles of this compound derivatives?
- In vitro microsomal assays : Measure CYP450-mediated degradation using liver microsomes .
- Plasma protein binding studies : Equilibrium dialysis or ultrafiltration quantify free drug fractions .
- In vivo PET imaging : Track biodistribution of radiolabeled analogs (e.g., [11C]DPA-713) in animal models .
How does the presence of methyl groups at the 5 and 7 positions affect the physicochemical properties of pyrazolo[1,5-a]pyrimidin-2-amine derivatives?
- Lipophilicity : Methyl groups increase logP values, enhancing membrane permeability .
- Steric effects : C5/C7 methylation restricts rotational freedom, stabilizing bioactive conformations .
- Electron density : Methyl substituents donate electron density to the pyrimidine ring, altering reactivity in electrophilic substitutions .
What are the challenges in achieving regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, and how can they be addressed?
- Competing reaction sites : The electron-rich pyrimidine ring favors electrophilic substitution at C3, while the pyrazole nitrogen directs nucleophilic attacks .
- Mitigation strategies : Use directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd) to enforce regioselectivity .
- Microwave irradiation : Accelerates reactions to minimize side products in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
